![molecular formula C11H9F3O3 B1322577 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid CAS No. 200725-09-3](/img/structure/B1322577.png)
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
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Overview
Description
“4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” is a chemical compound with the formula C₁₁H₉F₃O₃ . It is a versatile compound used in scientific research, with applications ranging from drug development to organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The molecular weight of this compound is 246.18 .Physical And Chemical Properties Analysis
“4-Oxo-4-(2-trifluoromethylphenyl)butyric acid” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
The compound 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid has several scientific research applications, but due to the complexity and specificity of the information required, a detailed analysis covering six to eight unique applications would be extensive. Here’s a brief overview based on the available information:
Organotin Carboxylates Synthesis
This compound is used as a ligand in the synthesis of organotin carboxylates, which have been studied for their biological activity. Different substitutions on the ligand can affect this activity .
Experimental Research Use
It is offered for experimental and research use, indicating its potential utility in various laboratory settings .
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-4-2-1-3-7(8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHFJUYTHQXMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627092 |
Source
|
Record name | 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid | |
CAS RN |
200725-09-3 |
Source
|
Record name | 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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